molecular formula C11H7Cl2NO B6367921 5-(2,3-Dichlorophenyl)-3-hydroxypyridine, 95% CAS No. 1261939-40-5

5-(2,3-Dichlorophenyl)-3-hydroxypyridine, 95%

Cat. No. B6367921
M. Wt: 240.08 g/mol
InChI Key: ZISLNMBPBIRIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-Dichlorophenyl)-3-hydroxypyridine, or 5-DCPHP, is an organic compound with a wide range of applications in the scientific and medical fields. It is a colorless, crystalline solid with an odor that has been described as “pungent” and “aromatic”. 5-DCPHP is used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-(2,3-Dichlorophenyl)-3-hydroxypyridine, 95% involves the conversion of 2,3-dichloropyridine to the target compound through a series of reactions.

Starting Materials
2,3-dichloropyridine, Sodium hydroxide, Hydrogen peroxide, Methanol, Acetic acid, Sodium borohydride, Hydrochloric acid, Sodium carbonate, Wate

Reaction
Step 1: 2,3-dichloropyridine is reacted with sodium hydroxide and hydrogen peroxide in methanol to form 5-(2,3-dichlorophenyl)-3-hydroxypyridine-4-carboxylic acid., Step 2: The carboxylic acid is reduced using sodium borohydride in methanol to form the corresponding alcohol., Step 3: The alcohol is then reacted with acetic acid and hydrochloric acid to form the corresponding acetate., Step 4: The acetate is then hydrolyzed using sodium carbonate and water to form the final product, 5-(2,3-Dichlorophenyl)-3-hydroxypyridine, 95%.

Scientific Research Applications

5-DCPHP has a wide range of applications in the scientific and medical fields. It is used as a reagent in the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. 5-DCPHP is also used as a catalyst in organic reactions, and as a reagent in the synthesis of polymers. In addition, 5-DCPHP is used in the synthesis of fluorescent probes for use in fluorescence microscopy.

Mechanism Of Action

The mechanism of action of 5-DCPHP is not yet fully understood. It is believed to interact with cellular proteins and receptors, leading to various biochemical and physiological effects. It is also believed to inhibit the activity of certain enzymes, leading to changes in cell metabolism.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-DCPHP have been studied extensively. It has been shown to have an inhibitory effect on the activity of certain enzymes, leading to changes in cell metabolism. It has also been shown to have an inhibitory effect on the activity of certain receptors, leading to changes in gene expression. In addition, 5-DCPHP has been shown to have an anti-inflammatory effect, as well as an anti-oxidant effect.

Advantages And Limitations For Lab Experiments

The use of 5-DCPHP in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. In addition, it is relatively non-toxic and has low levels of toxicity. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, it is not very soluble in most common buffers.

Future Directions

The future of 5-DCPHP is likely to involve further research into its biochemical and physiological effects. In particular, further research into its mechanism of action and its effects on gene expression is likely to be of great interest. In addition, research into its potential applications in drug discovery and development is likely to be of great interest. Finally, research into its potential applications in the development of new materials, such as polymers, is likely to be of great interest.

properties

IUPAC Name

5-(2,3-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-10-3-1-2-9(11(10)13)7-4-8(15)6-14-5-7/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISLNMBPBIRIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683023
Record name 5-(2,3-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dichlorophenyl)pyridin-3-ol

CAS RN

1261939-40-5
Record name 3-Pyridinol, 5-(2,3-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261939-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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